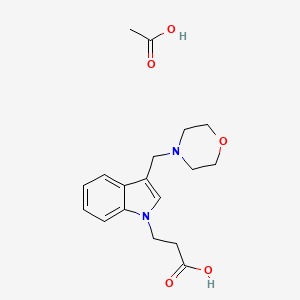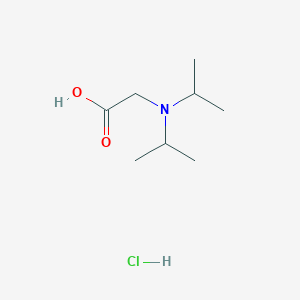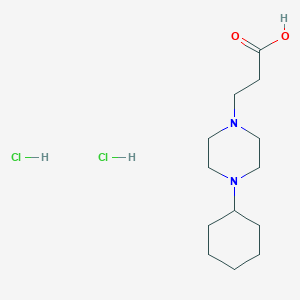
2-(2-Amino-3-hydroxy-propionylamino)-4-methyl-pentanoic acid amide hydrochloride
説明
2-(2-Amino-3-hydroxy-propionylamino)-4-methyl-pentanoic acid amide hydrochloride, also known as 2-AHPAA-HCl, is a compound that has been used in scientific research for various applications. It is a synthetic derivative of the naturally occurring amino acid leucine and has been used in the laboratory for its ability to modulate enzyme activity and act as a neurotransmitter. 2-AHPAA-HCl has been found to have various biochemical and physiological effects, and its use in laboratory experiments has both advantages and limitations.
科学的研究の応用
2-(2-Amino-3-hydroxy-propionylamino)-4-methyl-pentanoic acid amide hydrochloride has been used in scientific research for a variety of applications. It has been used to study the effects of neurotransmitter modulation on enzyme activity, as well as the effects of neurotransmitter modulation on signal transduction pathways. It has also been used to study the effects of neurotransmitter modulation on neuronal excitability, as well as the effects of neurotransmitter modulation on synaptic plasticity. Additionally, this compound has been used to study the effects of neurotransmitter modulation on learning and memory.
作用機序
2-(2-Amino-3-hydroxy-propionylamino)-4-methyl-pentanoic acid amide hydrochloride acts as a neurotransmitter modulator by binding to receptors on the postsynaptic membrane. When bound, this compound inhibits the activity of certain enzymes, resulting in the modulation of neurotransmitter release. This modulation of neurotransmitter release can then lead to changes in signal transduction pathways, neuronal excitability, synaptic plasticity, learning and memory.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, resulting in the modulation of neurotransmitter release. This modulation of neurotransmitter release can then lead to changes in signal transduction pathways, neuronal excitability, synaptic plasticity, learning and memory. Additionally, this compound has been found to have anti-inflammatory, anti-oxidative, and anti-apoptotic effects.
実験室実験の利点と制限
2-(2-Amino-3-hydroxy-propionylamino)-4-methyl-pentanoic acid amide hydrochloride has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, making it a cost-effective option for laboratory experiments. Additionally, it has been found to have various biochemical and physiological effects, making it a useful tool for studying the effects of neurotransmitter modulation. However, there are also some limitations to using this compound in laboratory experiments. For example, it has been found to have a relatively short half-life, making it difficult to maintain consistent levels of the compound in the body. Additionally, it can be difficult to control the dose of the compound, as it is metabolized quickly.
将来の方向性
There are several potential future directions for 2-(2-Amino-3-hydroxy-propionylamino)-4-methyl-pentanoic acid amide hydrochloride. One potential direction is to further study its effects on signal transduction pathways and neuronal excitability. Additionally, further research could be done to determine the effects of this compound on synaptic plasticity, learning and memory. Additionally, further research could be done to determine the potential therapeutic applications of this compound, such as its use in the treatment of neurological disorders. Finally, further research could be done to determine the potential side effects of this compound, as well as the optimal dosage for its use in laboratory experiments.
特性
IUPAC Name |
2-[(2-amino-3-hydroxypropanoyl)amino]-4-methylpentanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O3.ClH/c1-5(2)3-7(8(11)14)12-9(15)6(10)4-13;/h5-7,13H,3-4,10H2,1-2H3,(H2,11,14)(H,12,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRCNCMWFGTCAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[1-(4-Ethoxy-phenyl)-ethylamino]-ethanol hydrochloride](/img/structure/B1388981.png)

![3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid hydrochloride](/img/structure/B1388983.png)

![1'-Propyl-[1,4']bipiperidinyl-3-carboxylic acid dihydrochloride](/img/structure/B1388985.png)




![1-[2-(3-Chloro-phenoxy)-ethyl]-piperazine dihydrochloride](/img/structure/B1388993.png)

